

Spectroscopic Identification of 1H-Phenalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenalene**

Cat. No.: **B1197917**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of **1H-phenalene**. Due to the limited availability of complete, publicly accessible experimental spectra for the parent **1H-phenalene**, this guide combines available experimental data with high-quality predicted spectroscopic information to serve as a robust reference. Methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of data for this and similar polycyclic aromatic hydrocarbons (PAHs).

Introduction to 1H-Phenalene

1H-Phenalene ($C_{13}H_{10}$) is a polycyclic aromatic hydrocarbon with a unique tricyclic structure. [1] Its chemical formula is $C_{13}H_{10}$ and it has a molecular weight of approximately 166.22 g/mol. [2] The presence of both sp^2 and sp^3 hybridized carbon atoms gives it distinct chemical and physical properties, making it a molecule of interest in various fields of research. Accurate spectroscopic identification is crucial for its study and potential applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1H-phenalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete experimental spectra for **1H-phenalene** are not readily available in the public domain, predicted data provides valuable insight into its structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1H-Phenalene**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.4 - 3.6	t	7.5
H-2, H-9	7.8 - 8.0	d	8.0
H-3, H-8	7.3 - 7.5	t	7.8
H-4, H-7	7.6 - 7.8	d	8.2
H-5, H-6	7.2 - 7.4	t	7.6

Note: Predicted data is based on computational models and analysis of similar PAH structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1H-Phenalene**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	30 - 35
C-2, C-9	128 - 132
C-3, C-8	125 - 128
C-3a, C-9b	138 - 142
C-4, C-7	126 - 129
C-5, C-6	123 - 126
C-6a, C-9a	133 - 137
C-9c	135 - 139

Note: Predicted data is based on computational models and analysis of similar PAH structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of **1H-phenalene** is expected to be dominated by C-H and C=C stretching and bending vibrations characteristic of aromatic and aliphatic systems.

Table 3: Expected IR Absorption Frequencies for **1H-Phenalene**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	3000 - 2850	Medium
Aromatic C=C Stretch	1620 - 1580	Medium-Strong
C-H Bend (Aromatic)	900 - 675	Strong
C-H Bend (Aliphatic)	1470 - 1350	Medium

Note: Expected ranges are based on general principles of IR spectroscopy and data from related PAHs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π -conjugation in **1H-phenalene** results in characteristic absorption bands in the UV-Vis region.

Table 4: Expected UV-Vis Absorption Maxima (λ_{max}) for **1H-Phenalene**

Solvent	Expected λ_{max} (nm)
Hexane	~250, ~340
Ethanol	~255, ~350

Note: Expected values are based on the analysis of its derivatives and fundamental spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. The NIST WebBook provides experimental mass spectral data for **1H-phenalene**.^[3]

Table 5: Mass Spectrometry Data for **1H-Phenalene**

Parameter	Expected Value
Molecular Formula	C ₁₃ H ₁₀
Molecular Weight	166.22 g/mol
[M] ⁺ • (Molecular Ion)	m/z 166
Major Fragments	m/z 165, 139, 82.5

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of PAHs like **1H-phenalene**.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Gentle warming or sonication can aid dissolution.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

- Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: Utilize a standard single-pulse experiment with a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Employ a proton-decoupled single-pulse experiment, typically requiring a larger number of scans (≥ 1024) due to the lower natural abundance of ^{13}C .

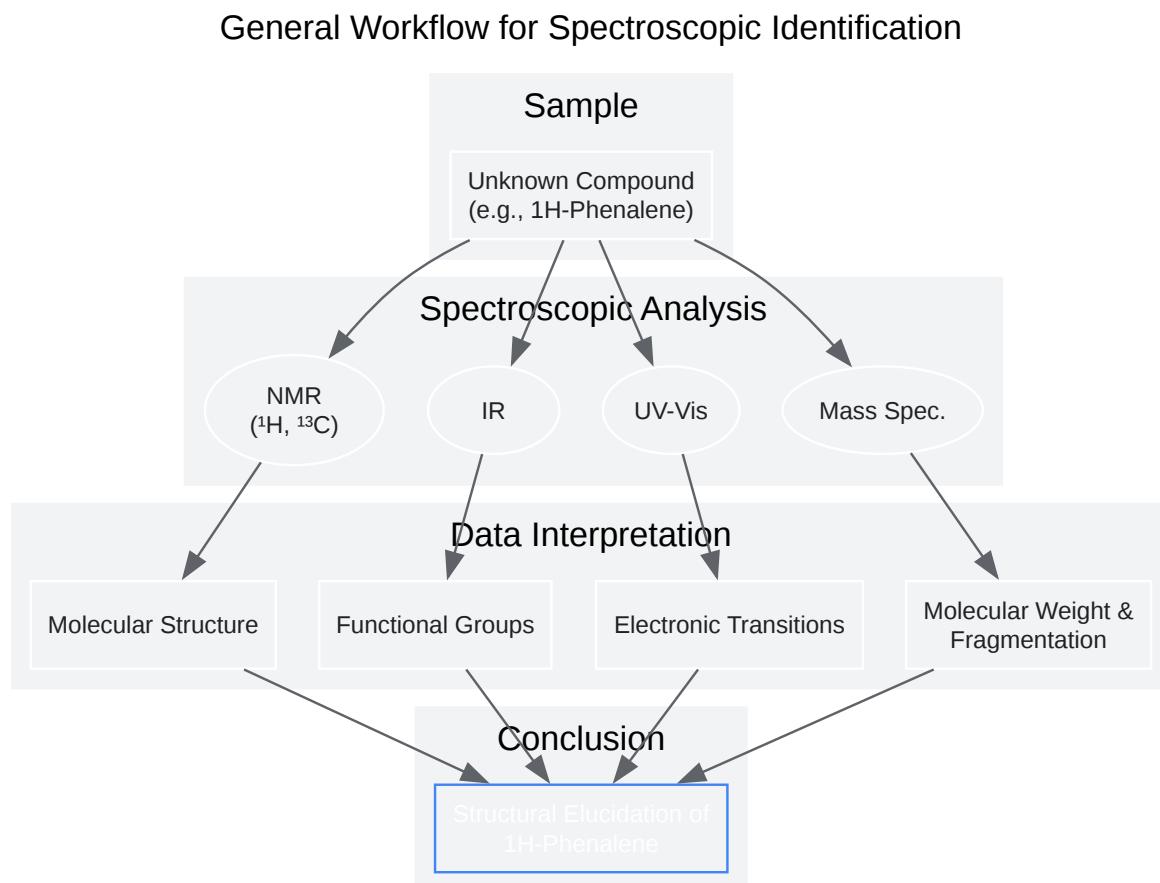
IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent (e.g., CCl_4). For solid samples, grinding the compound with dry KBr and pressing it into a transparent disk is a common method.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the solvent or KBr matrix should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.
- Baseline Correction: A baseline spectrum of the pure solvent in a matched cuvette should be recorded and subtracted.

Mass Spectrometry


- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Workflow for Spectroscopic Identification

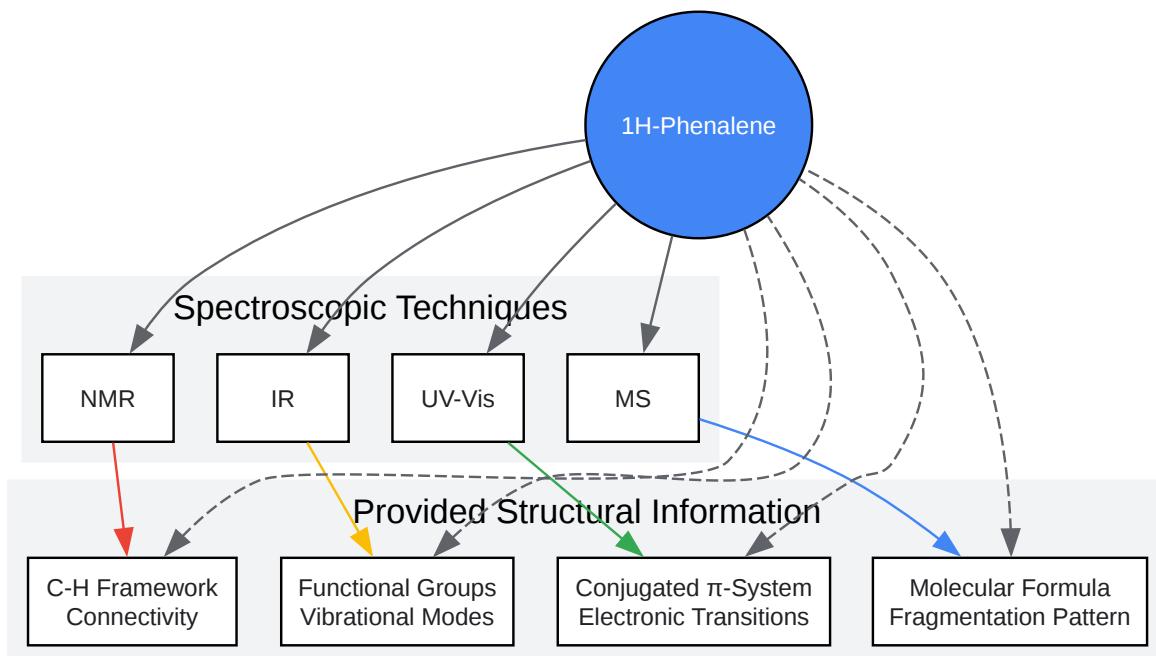
The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, exemplified by **1H-phenalene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic identification of **1H-phenalene**.

Key Fragmentation Pathways of 1H-Phenalene in Mass Spectrometry

This diagram illustrates the primary fragmentation pathways of **1H-phenalene** upon electron ionization.


[Click to download full resolution via product page](#)

Caption: Primary fragmentation of **1H-phenalene** in mass spectrometry.

Interplay of Spectroscopic Techniques for Structural Elucidation

The following diagram shows how different spectroscopic techniques provide complementary information for the complete structural elucidation of **1H-phenalene**.

Complementary Nature of Spectroscopic Techniques

[Click to download full resolution via product page](#)

Caption: How different spectroscopic methods contribute to structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Phenalene | C13H10 | CID 9149 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 3. 1H-Phenalene [\[webbook.nist.gov\]](http://webbook.nist.gov)
- To cite this document: BenchChem. [Spectroscopic Identification of 1H-Phenalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1197917#spectroscopic-identification-of-1h-phenalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com